

Application Note: Measuring Binding Affinity of 1-Methoxy- α -Carboline to Target Proteins

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Compound of Interest

Compound Name:	1-Methoxy-alpha-carboline Methyl Sulfate Salt
CAS No.:	26391-88-8
Cat. No.:	B564862

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Executive Summary

The α -carboline scaffold (9H-pyrido[2,3-b]indole) has emerged as a privileged structure in medicinal chemistry, distinct from its better-known β -carboline isomers (e.g., harmine). Recent studies have validated α -carbolines as potent ATP-competitive inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and Cyclin-Dependent Kinases (CDKs), as well as DNA intercalators (Mologni et al., 2022).

This Application Note provides a rigorous framework for determining the binding affinity (

) of 1-Methoxy- α -carboline (1-MAC). Given the compound's planarity, hydrophobicity, and intrinsic violet-blue fluorescence, standard binding assays require specific modifications to avoid artifacts such as aggregation or inner-filter effects.

Key Technical Challenges & Solutions

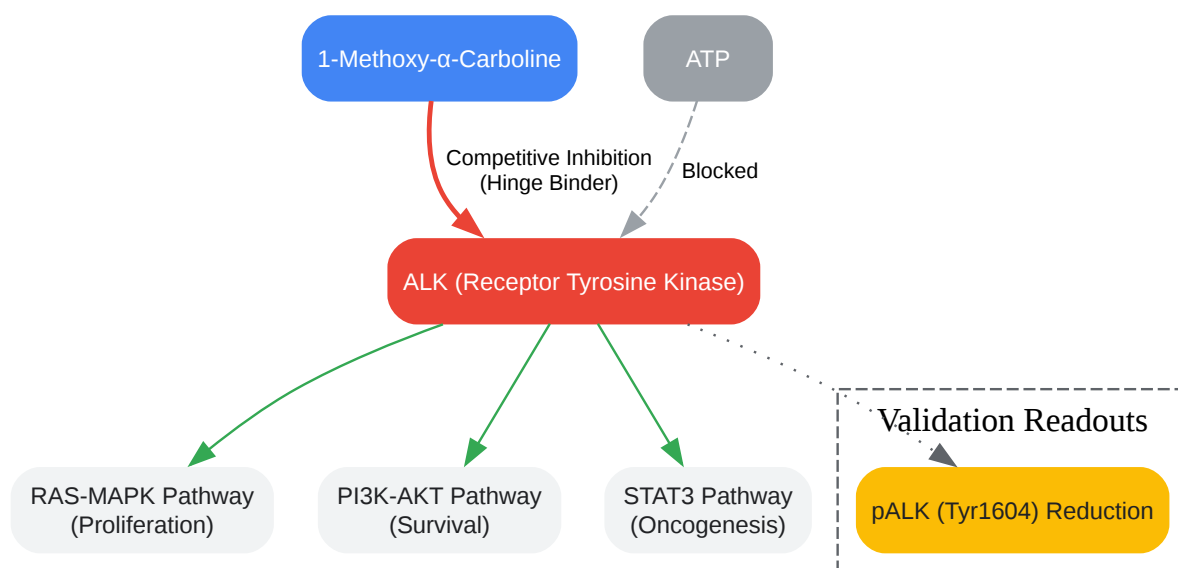
Challenge	Physicochemical Cause	Solution
Solubility	Planar heteroaromatic stacking	Use DMSO matching (2-5%) and detergent (0.05% Tween-20) in all buffers.
Fluorescence Interference	Intrinsic emission (~400-450 nm)	Avoid standard fluorescence intensity assays; prioritize SPR (label-free) or Red-shifted MST.
Promiscuity	DNA Intercalation potential	Include a DNA-binding counter-screen (e.g., DNA Melting Temp shift).

Target Identification & Mechanism

Before initiating binding assays, it is critical to map the biological context. 1-MAC is predicted to function primarily as a Type I kinase inhibitor, mimicking the adenine ring of ATP within the hinge region of the kinase domain.

Pathway Visualization: ALK Signaling & Inhibition

The following diagram illustrates the downstream effects of ALK inhibition by α -carboline, highlighting the validation nodes.



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Figure 1: Mechanism of Action for α -carboline derivatives acting as ATP-competitive ALK inhibitors.

Protocol A: Surface Plasmon Resonance (SPR)

Methodology: Label-Free Kinetic Analysis Rationale: SPR is the "Gold Standard" for 1-MAC because it is unaffected by the compound's intrinsic fluorescence and provides kinetic rates (

,

) in addition to affinity (

).

Materials

- Instrument: Biacore 8K or S200 (or equivalent).
- Sensor Chip: CM5 (Carboxymethyl dextran) or Series S Sensor Chip NTA (for His-tagged proteins).
- Ligand: Target Protein (e.g., ALK Kinase Domain), >90% purity.

- Analyte: 1-Methoxy- α -carboline (dissolved in 100% DMSO to 10 mM).

Step-by-Step Protocol

- Immobilization (Target Capture):
 - Note: Direct amine coupling can inactivate kinases. Capture coupling is preferred.
 - Immobilize anti-His or anti-GST antibody (~10,000 RU) on the CM5 chip.
 - Inject His-tagged ALK kinase domain to reach a density of 1,500–2,000 RU.
 - Reference Channel: Immobilize antibody but do not capture the kinase.
- Solvent Correction (Critical):
 - Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running buffer contains 5% DMSO. α -Carbolines are hydrophobic; accurate bulk refractive index subtraction is vital.
- Analyte Injection (Single Cycle Kinetics):
 - Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) + 2% DMSO.
 - Prepare a 5-point dilution series of 1-MAC: 0 nM
10
M (e.g., 625 nM, 1.25
M, 2.5
M, 5
M, 10
M).
 - Flow Rate: High flow (50-100
L/min) to minimize mass transport limitations.

- Contact Time: 60s association, 120s dissociation.
- Data Analysis:
 - Zero-adjust and reference-subtract sensorgrams.
 - Fit data to a 1:1 Langmuir Binding Model.
 - Quality Control: Ensure is theoretical (20%). If drifts linearly, suspect non-specific hydrophobic binding to the chip matrix.

Protocol B: MicroScale Thermophoresis (MST)

Methodology: Solution-Phase Binding Rationale: MST allows measurement in free solution, avoiding surface artifacts. However, because 1-MAC is blue-fluorescent, RED-labeled protein must be used to avoid spectral overlap.

Experimental Setup

Parameter	Setting
Labeling Strategy	His-Tag specific labeling (Red-tris-NTA dye) or Amine Reactive (Red-NHS)
Excitation/Emission	Excitation: 620-650 nm (Red) Avoids 1-MAC excitation (UV/Blue)
Capillaries	Standard Treated Capillaries (Hydrophobic coating prevents sticking)
Incubation	15 mins at Room Temp in dark

Workflow

- Labeling: Label Target Protein (e.g., 200 nM) with Red-NHS dye. Remove excess dye via gravity flow column.
- Titration:
 - Keep labeled protein constant (e.g., 20 nM).
 - Titrate 1-MAC (16 serial dilutions, 1:1) starting from 50 M down to 1.5 nM.
 - Buffer: PBS + 0.05% Tween-20 + 2% DMSO.
- Measurement:
 - Perform "Capillary Scan" first to check for Ligand-Induced Fluorescence. If the 1-MAC fluorescence bleeds into the Red channel (unlikely but possible), this method is invalid.
 - Run MST power at Medium (40%).
- Analysis:
 - Plot Normalized Fluorescence () vs. Concentration.
 - Fit to model.

Protocol C: Isothermal Titration Calorimetry (ITC)

Methodology: Thermodynamic Profiling Rationale: Validates that the binding is driven by specific enthalpy (

) (typical for H-bonds in the hinge region) rather than non-specific entropy (hydrophobic effect).

Protocol

- Cell: Target Protein (20-30

M) in Buffer A (25 mM Tris, 150 mM NaCl, 2% DMSO).

- Syringe: 1-MAC (200-300

M) in identical Buffer A.

- Crucial: The DMSO % must be matched exactly (within 0.01%) to avoid large heats of dilution.

- Titration: 19 injections of 2

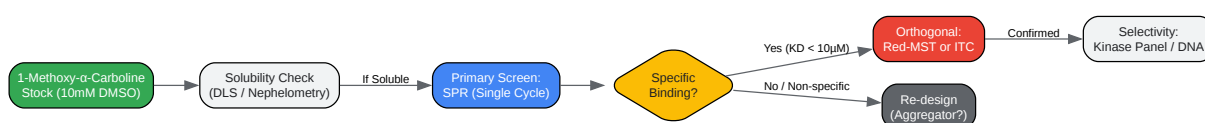
L each at 25°C.

- Output:

- (Enthalpy): Negative value indicates H-bond formation/Van der Waals.
- Stoichiometry (N): Should be ~1.0 for ATP-competitive binding.

Experimental Validation Workflow

The following diagram outlines the decision tree for validating 1-MAC affinity.



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Figure 2: Biophysical screening cascade for α -carboline characterization.

References

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